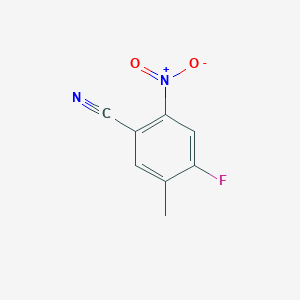
3-Iodo-2-(trifluoromethyl)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-(trifluoromethyl)isonicotinaldehyde: is an organic compound characterized by the presence of iodine, trifluoromethyl, and isonicotinaldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde typically involves the iodination of 2-(trifluoromethyl)isonicotinaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-Iodo-2-(trifluoromethyl)isonicotinic acid.
Reduction: Formation of 3-Iodo-2-(trifluoromethyl)isonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and iodine groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the iodine atom, resulting in different reactivity and biological properties.
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Uniqueness: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H3F3INO |
|---|---|
Poids moléculaire |
301.00 g/mol |
Nom IUPAC |
3-iodo-2-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3F3INO/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-3H |
Clé InChI |
JJWJSTJJMQRRTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C=O)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)






![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)





